molecular formula C7H13NOS B14066893 5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine CAS No. 10244-04-9

5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine

Cat. No.: B14066893
CAS No.: 10244-04-9
M. Wt: 159.25 g/mol
InChI Key: JAIZFKQJHCXSJJ-UHFFFAOYSA-N
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Description

5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine is a seven-membered heterocyclic compound featuring a thiazepine ring (containing one sulfur and one nitrogen atom) with an ethoxy substituent at the 5-position. Its synthesis typically involves cyclization of thiosemicarbazide derivatives under basic conditions, as seen in analogous procedures for thiadiazepines and oxazepines . The ethoxy group enhances electron density at the sulfur atom, influencing its photochemical reactivity. For instance, irradiation in aprotic solvents induces dimerization, a behavior distinct from oxygen-containing analogs .

Properties

CAS No.

10244-04-9

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

5-ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine

InChI

InChI=1S/C7H13NOS/c1-2-9-7-3-5-10-6-4-8-7/h2-6H2,1H3

InChI Key

JAIZFKQJHCXSJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCCSCC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminium hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Saturated heterocycles.

    Substitution: Substituted thiazepine derivatives with various functional groups.

Mechanism of Action

The exact mechanism of action of 5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfur and nitrogen atoms. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine

  • Structural Differences : Replaces sulfur with oxygen in the heterocycle and substitutes ethoxy with methoxy.
  • Electronic Effects : The oxygen atom in oxazepine is more electronegative than sulfur, reducing electron density at the ring and altering reactivity.
  • Applications : Methoxy-oxazepines are explored as intermediates for neuroactive compounds, whereas ethoxy-thiazepines are studied for photoresponsive materials .

(5R)-2,5,6,7-Tetrahydro-1,4-thiazepine-3,5-dicarboxylic Acid

  • Functional Groups : Contains two carboxylic acid groups at positions 3 and 5, introducing strong hydrogen-bonding capacity.
  • Stereochemistry: The (5R)-configuration influences chiral recognition in enzyme interactions, unlike the non-chiral ethoxy derivative.
  • Biological Relevance : This compound is implicated in metabolic pathways (e.g., cysteine derivatives), contrasting with the synthetic ethoxy-thiazepine’s focus on photochemistry .

2,5,6,7-Tetrahydro-[1,4]oxazepin-3-amine

  • Substituent Impact : The amine group at position 3 enables hydrogen bonding with biological targets like BACE1/BACE2 enzymes.
  • Solubility : The amine group improves aqueous solubility compared to the ethoxy-thiazepine’s lipophilic profile .

1,3,4-Benzothiadiazepines (Tricyclic Derivatives)

  • Complexity : Fused benzene and thiadiazepine rings enhance aromatic stabilization but reduce conformational flexibility.
  • Reactivity: The tricyclic system undergoes electrophilic substitution at the benzene ring, unlike the monocyclic ethoxy-thiazepine’s dimerization pathways .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Heteroatoms Substituents Key Properties/Applications
5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine C₇H₁₃NOS S, N 5-Ethoxy Photochemical dimerization
5-Methoxy-2,3,6,7-tetrahydro-1,4-oxazepine C₆H₁₁NO₂ O, N 5-Methoxy Neuroactive intermediates
(5R)-1,4-Thiazepine-3,5-dicarboxylic acid C₇H₉NO₄S S, N 3,5-Carboxylic acids Metabolic pathway roles
2,5,6,7-Tetrahydro-[1,4]oxazepin-3-amine C₅H₁₀N₂O O, N 3-Amine BACE1/BACE2 inhibition
1,3,4-Benzothiadiazepine derivatives Varies S, N Fused benzene ring Electrophilic substitution

Research Findings and Implications

  • Photochemical Reactivity : The ethoxy-thiazepine’s sulfur atom stabilizes triplet states during irradiation, enabling dimer formation. Oxazepines lack this reactivity due to oxygen’s higher electronegativity .
  • Biological Activity : Amine-substituted oxazepines show superior enzyme inhibition compared to ethoxy-thiazepines, highlighting substituent-driven pharmacophore optimization .
  • Synthetic Challenges: Ethoxy-thiazepines require stringent control of cyclization conditions to avoid byproducts, a limitation less pronounced in methoxy-oxazepines .

Biological Activity

5-Ethoxy-2,3,6,7-tetrahydro-1,4-thiazepine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various multicomponent reactions (MCRs). The synthesis typically involves the reaction of thiourea derivatives with appropriate electrophiles under controlled conditions to yield the thiazepine core structure.

Table 1: Overview of Synthetic Routes

MethodYield (%)Key ReagentsConditions
MCR with thiourea60-75ChloroacetamideReflux in ethanol
Pummerer rearrangement50-657-(trifluoromethyl)dibenzo[b,e]Heat in DCM

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains and fungi by disrupting cell wall synthesis.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study showed a reduction in cell viability in breast cancer cells treated with this compound at concentrations above 10 µM.

Neuroprotective Effects

Additionally, there is evidence suggesting neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This activity positions it as a candidate for further research in neurodegenerative diseases.

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Modulation of Signaling Pathways : It appears to interact with signaling pathways related to apoptosis and inflammation.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli revealed an inhibition zone of up to 15 mm at a concentration of 100 µg/mL. This suggests substantial potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Anticancer Activity

In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 12 µM after 48 hours of exposure.

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